molecular formula C19H11ClF3N3O3 B606740 CM-4620 CAS No. 1713240-67-5

CM-4620

Cat. No.: B606740
CAS No.: 1713240-67-5
M. Wt: 421.8 g/mol
InChI Key: QQMKTHUGOQDEIL-UHFFFAOYSA-N
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Scientific Research Applications

Zegocractin has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

CM-4620, also known as Zegocractin, is a drug that acts as a selective inhibitor of the calcium channel ORAI1 . ORAI1 is a protein that forms part of the calcium release-activated calcium (CRAC) channel, which plays a crucial role in maintaining proper levels of calcium in most non-excitable cells .

Mode of Action

Zegocractin (this compound) inhibits the CRAC channel, specifically targeting the Orai1/STIM1 and Orai2/STIM1 channels . By inhibiting these channels, this compound prevents the excessive influx of calcium ions into cells, thereby controlling the intracellular calcium levels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcium signaling pathway. In immune cells, particularly T cells, calcium is an important intracellular signaling molecule that controls cytokine production and the immune response . This compound inhibits the Icrac pathway in human T cells, blocking the release of pro-inflammatory cytokines like IL-2 and IL-17 .

Pharmacokinetics

It’s known that the compound is delivered in proprietary formulations for intravenous administration , suggesting that it has good bioavailability when administered in this manner.

Result of Action

The primary result of this compound’s action is the reduction of inflammation. By inhibiting the CRAC channel and controlling intracellular calcium levels, this compound reduces the activation of immune cells and the production of pro-inflammatory cytokines . This has been shown to reduce inflammation in experimental acute pancreatitis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, different cellular insults, including infection, trauma, and toxins, can cause CRAC channels to become overactive in certain tissues, leading to excessive amounts of calcium entering cells . This compound can protect cells with overactive CRAC channels by preventing the accumulation of dangerously high levels of calcium caused by a disease insult .

Preparation Methods

Synthetic Routes and Reaction Conditions

Zegocractin is synthesized through a series of chemical reactions that involve the formation of its calcium-release activated calcium-channel inhibitory structure. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in public literature. it is known that the compound is administered as an intravenous emulsion, inhalational, and oral route .

Industrial Production Methods

The industrial production of Zegocractin involves large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound. The production process includes rigorous quality control measures to meet regulatory standards. The compound is produced in facilities equipped with advanced technology to handle the complex synthesis and formulation processes .

Chemical Reactions Analysis

Types of Reactions

Zegocractin undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.

    Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.

    Substitution: Zegocractin can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The specific conditions depend on the desired chemical transformation and the target application of the compound .

Major Products Formed

The major products formed from these reactions include various derivatives of Zegocractin, which may have different pharmacological properties and applications. These derivatives are studied to understand their potential therapeutic benefits and safety profiles .

Comparison with Similar Compounds

Similar Compounds

    GSK-7975A: Another calcium-release activated calcium-channel inhibitor with similar pharmacological properties.

    BTP2: A compound that also targets calcium-release activated calcium channels and is used in research studies.

Uniqueness of Zegocractin

Zegocractin is unique due to its high specificity and potency in inhibiting Orai1 and Orai2 channels. It has shown promising results in clinical trials for various conditions, making it a potential therapeutic agent for diseases involving calcium signaling dysregulation .

Properties

IUPAC Name

N-[5-(6-chloro-2,2-difluoro-1,3-benzodioxol-5-yl)pyrazin-2-yl]-2-fluoro-6-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClF3N3O3/c1-9-3-2-4-12(21)17(9)18(27)26-16-8-24-13(7-25-16)10-5-14-15(6-11(10)20)29-19(22,23)28-14/h2-8H,1H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMKTHUGOQDEIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)C(=O)NC2=NC=C(N=C2)C3=CC4=C(C=C3Cl)OC(O4)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClF3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901337267
Record name N-[5-(6-Chloro-2,2-difluoro-1,3-benzodioxol-5-yl)-2-pyrazinyl]-2-fluoro-6-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901337267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1713240-67-5
Record name Zegocractin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1713240675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[5-(6-Chloro-2,2-difluoro-1,3-benzodioxol-5-yl)-2-pyrazinyl]-2-fluoro-6-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901337267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZEGOCRACTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/564AW1RR37
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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